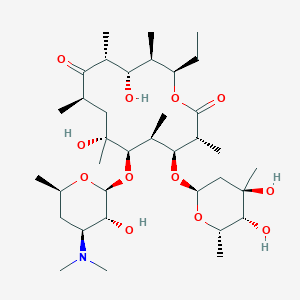

Erythromycin, 3''-O-demethyl-12-deoxy-

描述

General Characteristics and Significance of Macrolides in Chemical Biology

Macrolides are a class of antibiotics defined by their distinctive large macrocyclic lactone ring, to which one or more deoxy sugar molecules are attached. britannica.comwikipedia.orgnih.gov These compounds are natural products, belonging to the polyketide class, and were first discovered in the 1950s with the isolation of erythromycin (B1671065) from the soil bacterium Saccharopolyspora erythraea (formerly classified as Streptomyces erythraeus). britannica.commdpi.comwikipedia.org

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. jetir.org They bind reversibly to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and thereby preventing the elongation of the peptide chain. nih.govebsco.com This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, though bactericidal (cell-killing) properties can be observed at high concentrations. britannica.comjetir.orgebsco.com

In the field of chemical biology, macrolides are significant for several reasons. They serve as crucial tools for studying the bacterial ribosome and the mechanisms of protein synthesis. nih.govmdpi.com Their complex structures provide a rich scaffold for synthetic and semi-synthetic modifications, leading to the development of new derivatives with improved properties. oup.com Furthermore, beyond their antibacterial effects, some macrolides exhibit other biological activities, including immunomodulatory functions, which are areas of active research. mdpi.com Their broad-spectrum activity against many Gram-positive bacteria makes them vital alternatives for patients with penicillin allergies. wikipedia.orgebsco.com

Table 1: General Characteristics of Macrolide Antibiotics

| Characteristic | Description |

|---|---|

| Chemical Structure | Large macrocyclic lactone ring (typically 12, 14, 15, or 16-membered) with attached deoxy sugars. wikipedia.orgnih.gov |

| Mechanism of Action | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. wikipedia.orgnih.govebsco.com |

| Primary Effect | Bacteriostatic (inhibits bacterial growth). britannica.comebsco.com |

| Spectrum of Activity | Primarily effective against Gram-positive bacteria; limited activity against some Gram-negative bacteria. wikipedia.orgnih.gov |

| Origin | Mostly natural products derived from bacteria, particularly Streptomyces and Saccharopolyspora species. britannica.comebsco.com |

Origin and Structural Diversity of Erythromycin Analogues

The archetypal macrolide, erythromycin, was first isolated in 1952 from a soil sample collected in the Philippines. mdpi.comnih.gov The producing organism is the Gram-positive bacterium Saccharopolyspora erythraea. mdpi.com The fermentation broth of this bacterium does not yield a single compound but rather a mixture of structurally related analogues. nih.gov

The standard composition of naturally produced erythromycin includes several key compounds, primarily Erythromycin A, B, C, and D. wikipedia.org Erythromycin A is the major and most potent component. wikipedia.org The other analogues, including Erythromycin D, are considered intermediates in the biosynthesis of Erythromycin A. mdpi.comnih.gov

The structural diversity among these natural erythromycin analogues arises from variations in the post-polyketide synthase (PKS) modifications, such as hydroxylation and methylation, during their biosynthesis. mdpi.comresearchgate.net For instance, the biosynthesis of Erythromycin A involves a series of enzymatic steps that modify the erythromycin core. Erythromycin D is a direct precursor that can be hydroxylated at the C12 position to form Erythromycin C or methylated to form Erythromycin B. mdpi.com Subsequent modifications of these intermediates lead to the final Erythromycin A structure. mdpi.com This natural diversity has been a critical starting point for medicinal chemists, who have created semi-synthetic derivatives like clarithromycin (B1669154) and azithromycin (B1666446) to enhance acid stability and broaden the antimicrobial spectrum. britannica.comoup.com

Table 2: Key Natural Erythromycin Analogues

| Compound | Relationship to Erythromycin A | Key Structural Difference | Relative Antibacterial Activity |

|---|---|---|---|

| Erythromycin A | Principal active component. nih.gov | Reference compound. | Highest activity. wikipedia.org |

| Erythromycin B | Biosynthetic precursor. mdpi.com | Lacks a hydroxyl group at C12. | Less active than Erythromycin A. wikipedia.org |

| Erythromycin C | Biosynthetic precursor. mdpi.com | Lacks a methyl group on the cladinose (B132029) sugar. | About half as active as Erythromycin A. wikipedia.org |

| Erythromycin D | Biosynthetic precursor. mdpi.com | Lacks both the C12 hydroxyl group and the cladinose methyl group. | About half as active as Erythromycin A. wikipedia.org |

Classification and Nomenclature of Erythromycin, 3''-O-demethyl-12-deoxy- (Erythromycin D) within Macrolides

Erythromycin D is classified as a 14-membered macrolide antibiotic, based on the number of atoms in its central lactone ring. oup.com Its systematic and more descriptive chemical name is Erythromycin, 3''-O-demethyl-12-deoxy- . nih.gov This name precisely describes its structure relative to the main component, Erythromycin A:

12-deoxy- : Indicates the absence of a hydroxyl (-OH) group at the 12th carbon of the macrolactone ring.

3''-O-demethyl- : Refers to the absence of a methyl (-CH₃) group on the oxygen atom at the 3'' position of the attached cladinose sugar.

Within pharmaceutical and regulatory contexts, Erythromycin D is also identified as Erythromycin Impurity K . fda.govallmpus.com As a natural product, it is an intermediate in the complex biosynthetic pathway of Erythromycin A, catalyzed by a suite of enzymes within Saccharopolyspora erythraea. mdpi.comresearchgate.net

Table 3: Chemical Profile of Erythromycin, 3''-O-demethyl-12-deoxy- (Erythromycin D)

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | Erythromycin, 3''-O-demethyl-12-deoxy- | nih.gov |

| Common Name | Erythromycin D | fda.gov |

| CAS Number | 33442-56-7 | fda.govallmpus.com |

| Molecular Formula | C₃₆H₆₅NO₁₂ | nih.govfda.gov |

| Molecular Weight | 703.9 g/mol | fda.gov |

| Classification | 14-membered macrolide antibiotic | oup.com |

| Biosynthetic Role | Intermediate in Erythromycin A biosynthesis. mdpi.comnih.gov |

Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQUUOKNEOQBSW-HYABICGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187087 | |

| Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33442-56-7 | |

| Record name | Erythromycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action of Macrolide Antibiotics

Target Site Recognition and Binding Kinetics

The efficacy of macrolide antibiotics is predicated on their ability to recognize and bind to their specific target within the bacterial cell, the ribosome, with high affinity and specificity.

Macrolides, including erythromycin (B1671065) and its derivatives, exert their antibiotic effect by binding to the 50S subunit of the bacterial ribosome. nih.govnih.govwikipedia.org This interaction is reversible and occurs with a 1:1 stoichiometry. pasteur.fr The binding site is located within the nascent peptide exit tunnel (NPET), a channel approximately 100 Å long and 10–20 Å wide, through which newly synthesized polypeptide chains pass. nih.govnih.gov The strategic location of the macrolide binding site, near the peptidyl transferase center (PTC), is critical to its inhibitory function. nih.govnih.gov Some studies have also suggested that certain macrolides can inhibit the assembly of the 50S ribosomal subunit itself, presenting an additional mechanism of action. nih.govdrugbank.com

Table 1: Key Ribosomal Components in Macrolide Binding

| Ribosomal Component | Location/Function | Role in Macrolide Action |

|---|---|---|

| 50S Subunit | Large ribosomal subunit | Primary target of macrolide antibiotics. nih.govnih.gov |

| 23S rRNA (Domain V) | Component of the 50S subunit | Forms the core of the macrolide binding site, particularly nucleotides A2058 and A2059. nih.govpnas.org |

| 23S rRNA (Domain II) | Component of the 50S subunit | Contains hairpin 35, which contributes to the macrolide binding pocket. nih.gov |

| Nascent Peptide Exit Tunnel (NPET) | A channel within the 50S subunit | Location of the macrolide binding site. nih.govnih.gov |

| Peptidyl Transferase Center (PTC) | Catalytic site for peptide bond formation | The macrolide binding site is in close proximity, allowing for allosteric effects on its function. nih.govnih.gov |

Inhibition of Protein Biosynthesis

By binding within the ribosomal exit tunnel, macrolides disrupt the process of protein synthesis through several interconnected mechanisms.

A long-held model of macrolide action is the "plug-in-the-tunnel" hypothesis, which posits that the bound antibiotic physically obstructs the passage of the nascent polypeptide chain through the exit tunnel. nih.govnih.gov This steric hindrance prevents the elongation of the peptide chain beyond a few amino acids, leading to the cessation of protein synthesis. youtube.com However, more recent research has shown that the action of macrolides is more nuanced, exhibiting context-specific inhibition rather than acting as a simple, indiscriminate plug. nih.govnih.gov The inhibitory effect is often dependent on the specific amino acid sequence of the nascent peptide. nih.govnih.gov

Macrolides interfere with the translocation step of elongation. wikipedia.orgyoutube.com Translocation is the process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site). By binding to the 50S subunit near the PTC, erythromycin prevents the proper movement of the peptidyl-tRNA, causing the A-site to remain occupied. wikipedia.org This blockage inhibits the binding of the next incoming aminoacyl-tRNA, thereby halting protein elongation. wikipedia.org

A significant consequence of the macrolide-induced stalling of the ribosome is the premature dissociation, or "drop-off," of the nascent peptidyl-tRNA from the ribosome. pasteur.frnih.gov When the elongation of the polypeptide chain is arrested, the incomplete peptide attached to its tRNA molecule is released from the ribosome. pasteur.frnih.gov This effect is particularly prominent when the ribosome stalls early in the translation of a gene. nih.govresearchgate.net The release of these incomplete and non-functional peptide fragments is a key aspect of the bacteriostatic action of macrolide antibiotics. pasteur.fr

Table 2: Mechanisms of Protein Synthesis Inhibition by Macrolides

| Inhibition Mechanism | Description | Key Outcomes |

|---|---|---|

| Steric Hindrance | The antibiotic molecule physically obstructs the nascent peptide exit tunnel. nih.govnih.gov | Prevents the passage of the growing polypeptide chain. youtube.com |

| Disruption of Translocation | Interferes with the movement of peptidyl-tRNA from the A-site to the P-site. wikipedia.orgyoutube.com | Halts the elongation cycle by preventing the binding of new aminoacyl-tRNAs. wikipedia.org |

| Premature Dissociation | Causes the release of incomplete peptidyl-tRNA from the stalled ribosome. pasteur.frnih.gov | Leads to an accumulation of non-functional peptide fragments and depletion of functional tRNAs. researchgate.net |

Comparative Analysis of Erythromycin, 3''-O-demethyl-12-deoxy- Mechanism with Parent Compounds

The compound "Erythromycin, 3''-O-demethyl-12-deoxy-," also known as Erythromycin D, is a naturally occurring analog of Erythromycin A, the most clinically prominent member of the erythromycin family. To understand the mechanism of action of Erythromycin D, it is essential to first consider the well-established mechanism of its parent compound, Erythromycin A.

Erythromycin A functions by binding to the 50S subunit of the bacterial ribosome. newdrugapprovals.org This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge. By physically obstructing this tunnel, erythromycin interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them. newdrugapprovals.org The binding is reversible and primarily involves interactions with the 23S ribosomal RNA (rRNA) and certain ribosomal proteins. nih.gov

The parent compounds of Erythromycin, 3''-O-demethyl-12-deoxy- (Erythromycin D) are Erythromycin A, Erythromycin B, and Erythromycin C. Standard-grade erythromycin is a mixture of these four related compounds. newdrugapprovals.org Research has shown that Erythromycin A possesses the highest antibacterial activity, followed by Erythromycin B. newdrugapprovals.org

A key study by Kibwage et al. in 1985 provided a comparative analysis of the antibacterial activities of these erythromycin analogs. The research determined the Minimum Inhibitory Concentrations (MICs) of Erythromycins A, B, C, and D against a range of gram-positive and a few gram-negative bacteria. The findings revealed that Erythromycin C and Erythromycin D exhibited approximately half the antibacterial activity of Erythromycin A. This suggests that the structural modifications in Erythromycin D, specifically the demethylation at the 3''-O-position of the cladinose (B132029) sugar and the deoxygenation at the 12-position of the aglycone ring, have a significant impact on its efficacy.

The reduced activity of Erythromycin D can be attributed to alterations in its interaction with the ribosomal target. The hydroxyl group at the 12-position of the erythronolide ring in Erythromycin A is believed to be involved in important interactions that stabilize the binding of the antibiotic to the ribosome. nih.gov The absence of this hydroxyl group in Erythromycin D likely results in a weaker binding affinity for the 50S ribosomal subunit.

Furthermore, the 3''-O-methyl group on the cladinose sugar of Erythromycin A is also considered to contribute to its antibacterial potency. The demethylation at this position in Erythromycin D could further diminish the compound's ability to effectively bind to the ribosome and inhibit protein synthesis.

Interactive Data Table: Comparative Antibacterial Activity of Erythromycin Analogs

| Compound | Relative Antibacterial Activity (Compared to Erythromycin A) | Key Structural Differences from Erythromycin A |

| Erythromycin A | 100% | - |

| Erythromycin B | ~80% | Lacks a hydroxyl group at C-12 of the aglycone. |

| Erythromycin C | ~50% | Lacks a methyl group on the cladinose sugar. |

| Erythromycin, 3''-O-demethyl-12-deoxy- (Erythromycin D) | ~50% | Lacks a hydroxyl group at C-12 and a methyl group at the 3''-O-position of the cladinose. |

Antimicrobial Activity Profile: in Vitro Characterization

Determination of Minimum Inhibitory Concentrations (MIC) against Diverse Bacterial Strains

The in vitro potency of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The antibacterial activity of Erythromycin (B1671065) D has been evaluated against a range of bacterial isolates.

Activity against Gram-Positive Bacteria

Erythromycin D has demonstrated in vitro activity against a variety of Gram-positive bacteria. However, its potency is generally observed to be lower than that of Erythromycin A. Studies have shown that Erythromycin D exhibits about half the activity of Erythromycin A, or even less, against these organisms. nih.gov

The MIC values for Erythromycin D against several Gram-positive strains have been determined, as detailed in the table below.

Table 1: In Vitro Activity of Erythromycin D against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.2 - 3.1 |

| Staphylococcus epidermidis | 0.2 - 1.6 |

| Streptococcus pyogenes | 0.05 - 0.1 |

| Streptococcus pneumoniae | 0.05 - 0.1 |

| Bacillus subtilis | 0.1 - 0.2 |

| Corynebacterium diphtheriae | <0.012 - 0.025 |

Data sourced from Kibwage, I. O., et al. (1985).

Activity against Select Gram-Negative Bacteria

The activity of macrolide antibiotics against Gram-negative bacteria is generally more limited compared to their effects on Gram-positive organisms. This is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration. Research indicates that the antibacterial activity of Erythromycin D is primarily confined to Gram-positive bacteria, with activity against very few Gram-negative microorganisms. nih.gov

The table below presents the MIC values of Erythromycin D against some Gram-negative bacterial strains.

Table 2: In Vitro Activity of Erythromycin D against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Neisseria gonorrhoeae | 0.1 - 0.4 |

| Bordetella pertussis | 0.1 - 0.4 |

| Haemophilus influenzae | >100 |

| Escherichia coli | >100 |

| Klebsiella pneumoniae | >100 |

Data sourced from Kibwage, I. O., et al. (1985).

Efficacy against Atypical Bacterial Species (e.g., Mycoplasma spp., Legionella spp.)

Atypical bacteria, such as Mycoplasma pneumoniae and Legionella pneumophila, are significant respiratory pathogens. Macrolides are often a therapeutic choice for infections caused by these organisms due to their ability to accumulate within host cells, where these bacteria can reside.

Susceptibility of Anaerobic Microorganisms to Macrolides

Anaerobic bacteria are a significant cause of various infections. The susceptibility of these organisms to macrolides can be variable. In general, erythromycin exhibits considerable in vitro activity against many anaerobic bacteria, including both spore-forming and non-sporing species. However, resistance has been observed, and the MIC values can have a broad range. nih.gov

Specific studies detailing the susceptibility of a wide range of anaerobic bacteria to Erythromycin D are limited. However, broader studies on erythromycin show activity against many anaerobes. nih.gov It is known that resistance to macrolides, including erythromycin, has been increasing among anaerobic bacteria, particularly within the Bacteroides fragilis group. nih.gov

In Vitro Studies of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The combination of antimicrobial agents can result in synergistic (enhanced effect), antagonistic (reduced effect), or indifferent interactions. Studies have explored the synergistic potential of erythromycin with other compounds. For example, the formation of metal complexes with elements like magnesium, calcium, and zinc has been shown to result in a synergistic effect, increasing the antimicrobial activity of erythromycin. nih.govresearchgate.netresearchgate.net Additionally, some antibacterial peptides have been found to act synergistically with erythromycin against Escherichia coli, potentially by increasing the permeability of the bacterial outer membrane. oup.com The combination of ampicillin (B1664943) and erythromycin has also demonstrated synergistic activity against Nocardia asteroides. nih.gov

However, there is a lack of specific research on the synergistic or antagonistic interactions of Erythromycin, 3''-O-demethyl-12-deoxy- (Erythromycin D) with other antimicrobial agents.

Mechanistic Insights into Structure-Activity Relationships of Erythromycin, 3''-O-demethyl-12-deoxy-

The antibacterial activity of erythromycin derivatives is intrinsically linked to their chemical structure. The macrolide scaffold, consisting of a 14-membered lactone ring, and the attached desosamine (B1220255) sugar are crucial for binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. nih.gov

The specific structural modifications in Erythromycin D, namely the absence of a methyl group at the 3''-position of the cladinose (B132029) sugar (3''-O-demethyl) and the lack of a hydroxyl group at the 12-position of the aglycone ring (12-deoxy), have a significant impact on its antimicrobial potency.

The hydroxyl group at the 12-position of Erythromycin A is known to be involved in the acid-catalyzed degradation of the molecule, leading to the formation of inactive anhydroerythromycin. scirp.org The absence of this hydroxyl group in Erythromycin D could theoretically confer greater acid stability. However, this modification also appears to reduce its antibacterial activity.

Molecular Mechanisms of Antibiotic Resistance to Macrolides

Alteration of the Ribosomal Target Site

Macrolides function by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel, thereby inhibiting protein synthesis. ijprajournal.comnih.gov Bacteria have evolved sophisticated mechanisms to alter this target site, preventing the antibiotic from binding effectively.

Enzymatic Methylation of 23S rRNA (e.g., erm gene family expression)

The most prevalent mechanism of acquired macrolide resistance involves the enzymatic modification of the 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit. nih.gov This modification is catalyzed by a family of enzymes known as Erythromycin (B1671065) Ribosome Methylases, which are encoded by the erm (erythromycin ribosome methylation) genes. mcmaster.ca

These enzymes add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058 in E. coli numbering) within domain V of the 23S rRNA. nih.govresearchgate.net This methylation event alters the conformation of the ribosomal binding pocket, reducing the affinity of macrolides, lincosamides, and streptogramin B antibiotics. mcmaster.canih.gov This co-resistance is known as the MLSB phenotype. mcmaster.ca The expression of erm genes can be either constitutive or inducible by the presence of 14- or 15-membered macrolides. nih.govnih.gov Numerous erm genes have been identified and are disseminated among a wide range of pathogenic bacteria, often carried on mobile genetic elements like plasmids and transposons, facilitating their spread. nih.gov

Table 1: Examples of erm Genes and Associated Phenotypes

| Gene Family | Example Genes | Expression | Phenotype | Predominantly Found In |

|---|---|---|---|---|

| erm(A) | erm(A), erm(TR) | Inducible | MLSB | Staphylococci, Streptococci |

| erm(B) | erm(B) | Inducible/Constitutive | MLSB | Streptococci, Enterococci, Campylobacter |

| erm(C) | erm(C) | Inducible | MLSB | Staphylococci |

Point Mutations within the 23S rRNA Gene (e.g., A2075G in Campylobacter spp.)

Resistance to macrolides can also arise from spontaneous point mutations in the chromosomal genes encoding 23S rRNA. nih.gov These mutations typically occur at or near the same adenine residue targeted by Erm methylases. The most frequently observed mutations are transitions or transversions at positions A2058 or A2059 (E. coli numbering). nih.gov

In Campylobacter species, which possess three copies of the 23S rRNA gene, the A2075G mutation (equivalent to A2058G in E. coli) is the most common mechanism conferring high-level macrolide resistance. nih.govmdpi.comnih.gov Mutations at the adjacent A2074 position have also been reported. nih.gov The level of resistance often correlates with the number of mutated rRNA gene copies. researchgate.net In addition to rRNA mutations, alterations in ribosomal proteins L4 and L22, which are also located near the antibiotic binding site in the peptide exit tunnel, can contribute to macrolide resistance, although this is a less frequent mechanism. ijprajournal.comresearchgate.net

Table 2: Common 23S rRNA Mutations Conferring Macrolide Resistance

| Mutation (E. coli Numbering) | Equivalent Mutation (Campylobacter) | Organism Examples | Effect |

|---|---|---|---|

| A2058G | A2075G | Campylobacter spp., Helicobacter pylori, Mycoplasma pneumoniae | High-level resistance |

| A2058C/T | N/A | Streptococcus pneumoniae | Resistance |

| A2059G | A2076G | Streptococcus pneumoniae, Campylobacter spp. | Resistance |

| A2063C/G | N/A | Mycoplasma pneumoniae | High-level resistance |

Efflux Pump-Mediated Resistance Systems

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.com This mechanism prevents the intracellular accumulation of the drug to a concentration high enough to inhibit its target. Several superfamilies of efflux pumps contribute to macrolide resistance.

Role of RND-Type Efflux Pumps (e.g., AcrAB-TolC, MdtEF-TolC)

In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired multidrug resistance. mdpi.comnih.gov These are typically tripartite systems consisting of an inner membrane transporter (e.g., AcrB, MdtF), a periplasmic membrane fusion protein (MFP) (e.g., AcrA, MdtE), and an outer membrane channel (e.g., TolC). nih.govresearchgate.net

The AcrAB-TolC system in Escherichia coli is a well-characterized RND pump that expels a broad range of compounds, including 14- and 15-membered macrolides like erythromycin. nih.gov Deletion of the acrAB or tolC genes renders the bacteria significantly more susceptible to these macrolides. nih.gov The MdtEF-TolC system is another RND pump in E. coli that can contribute to macrolide resistance. nih.gov

Contribution of Other Transporter Families to Macrolide Efflux

Beyond the RND family, two other major superfamilies of transporters are clinically significant for macrolide resistance, particularly in Gram-positive bacteria.

Major Facilitator Superfamily (MFS): MFS transporters are single-component pumps that utilize the proton motive force to expel drugs. mdpi.commcmaster.ca The mef (macrolide efflux) genes, such as mef(A), encode MFS pumps that confer resistance specifically to 14- and 15-membered macrolides (M-phenotype). oup.com

ATP-Binding Cassette (ABC) Superfamily: ABC transporters use the energy from ATP hydrolysis to power the transport of substrates across the cell membrane. nih.govfrontiersin.org The msr (macrolide and streptogramin B resistance) genes, such as msr(A) and msr(D), encode ABC transporters. nih.govnih.gov These pumps can export both macrolides and streptogramin B antibiotics. It has been shown that some efflux systems are actually hybrids, where an MFS protein like Mef(A) partners with an ABC protein like Msr(D) to form a functional efflux complex. nih.gov

Enzymatic Inactivation of the Macrolide Molecule

The third major strategy for resistance is the chemical modification of the macrolide antibiotic itself into an inactive form. nih.gov This is accomplished by specific enzymes that are typically acquired on mobile genetic elements.

Two primary classes of inactivating enzymes have been identified:

Macrolide Phosphotransferases (MPH): Encoded by mph genes, these enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar. nih.govresearchgate.net This modification prevents the antibiotic from binding to the ribosome. researchgate.net Different MPH enzymes exhibit varying substrate specificities; for instance, MPH(2')-I primarily inactivates 14- and 15-membered macrolides, while MPH(2')-II can also inactivate 16-membered macrolides. nih.govasm.org

Erythromycin Esterases (Ere): Encoded by ere genes, such as ere(A) and ere(B), these enzymes hydrolyze the lactone ring that forms the core structure of the macrolide. nih.gov This ring-opening event completely destroys the antibiotic's activity. These esterases are primarily found in Gram-negative bacteria, like members of the Enterobacteriaceae family, and confer high-level resistance to 14- and 15-membered macrolides. nih.govasm.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| AcrA |

| AcrB |

| Azithromycin (B1666446) |

| Clarithromycin (B1669154) |

| Clindamycin |

| Erythromycin |

| Erythromycin, 3''-O-demethyl-12-deoxy- (Erythromycin D) |

| Josamycin |

| MdtE |

| MdtF |

| Mef(A) |

| Midecamycin |

| Msr(A) |

| Msr(D) |

| Rosaramycin |

| Spiramycin |

| Streptogramin B |

| Telithromycin |

Molecular Basis of Cross-Resistance among Macrolide Derivatives

Cross-resistance, where resistance to one antibiotic confers resistance to other structurally related compounds, is a common phenomenon with macrolides. The molecular mechanisms underlying this are directly linked to the mechanisms of resistance themselves.

Target site modification is a primary driver of broad cross-resistance. The most clinically significant mechanism is the methylation of an adenine residue (A2058 in E. coli numbering) in the 23S rRNA of the 50S ribosomal subunit. oup.comusda.gov This methylation is carried out by Erm (erythromycin ribosome methylase) enzymes. The modification of this key nucleotide, which is part of the binding site for macrolides, lincosamides, and streptogramin B antibiotics, leads to the MLSB phenotype, conferring cross-resistance to all three classes of drugs. oup.comnih.gov

Enzymatic inactivation can also lead to cross-resistance, but the spectrum is often narrower than that conferred by target site modification. As discussed, erythromycin esterases encoded by ere genes typically inactivate 14- and 15-membered macrolides, leading to cross-resistance among drugs in these classes. researchgate.net Similarly, macrolide phosphotransferases encoded by mph genes also exhibit preferential activity against certain macrolide subclasses, resulting in a specific pattern of cross-resistance. mcmaster.ca

Efflux pumps, another major resistance mechanism, can also contribute to cross-resistance. These membrane proteins actively transport antibiotics out of the bacterial cell. Some efflux pumps are specific to certain macrolides. For example, the Mef (macrolide efflux) proteins in Streptococcus pneumoniae confer resistance to 14- and 15-membered macrolides but not to 16-membered macrolides, lincosamides, or streptogramin B, resulting in the M phenotype. oup.com In contrast, other efflux systems can have broader substrate specificities, leading to a wider spectrum of cross-resistance. nih.gov

Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also reduce antibiotic binding and lead to cross-resistance, though the level and pattern of resistance can vary depending on the specific mutation. nih.govijprajournal.comnih.gov

Chemical Derivatization and Analog Development from Erythromycin Scaffolds

Semisynthetic Approaches to Novel Macrolide Structures

Semisynthesis, the chemical modification of a naturally occurring starting material, has been the predominant strategy for creating novel macrolide antibiotics derived from erythromycin (B1671065) A. nih.govdntb.gov.uanih.govnih.govresearchgate.net This approach leverages the readily available erythromycin core, produced on a large scale through fermentation, to generate a diverse array of analogs with improved properties. nih.govresearchgate.net The primary goals of these modifications have been to enhance acid stability, broaden the antimicrobial spectrum, and overcome resistance mechanisms. nih.govsemanticscholar.org

Key examples of successful semisynthetic macrolides include clarithromycin (B1669154) and azithromycin (B1666446). nih.govnih.gov Clarithromycin, a 6-O-methyl derivative of erythromycin A, exhibits improved acid stability and pharmacokinetic properties. nih.govnih.gov Azithromycin, a 15-membered azalide, is formed by the incorporation of a nitrogen atom into the macrolactone ring, which confers enhanced stability and a broader spectrum of activity, particularly against Gram-negative bacteria. nih.govjst.go.jp

The development of ketolides represents another significant advancement in semisynthetic macrolide chemistry. semanticscholar.orgnih.gov These compounds are characterized by the replacement of the L-cladinose sugar at the C-3 position with a keto group. nih.govscirp.org This modification, often coupled with the formation of an 11,12-cyclic carbamate, leads to enhanced activity against macrolide-resistant strains. nih.govsemanticscholar.org Telithromycin is a notable example of a ketolide developed through semisynthesis. nih.govmdpi.com

More recent semisynthetic efforts have focused on creating hybrid molecules, such as macrolones, which combine the macrolide scaffold with other pharmacophores, like quinolones, to achieve synergistic antibacterial effects. semanticscholar.org These approaches continue to expand the chemical space accessible from the erythromycin template, offering new avenues for antibiotic development.

Rational Design Principles for Modifying Erythromycin, 3''-O-demethyl-12-deoxy-

The rational design of new derivatives of "Erythromycin, 3''-O-demethyl-12-deoxy-" is guided by a deep understanding of its structure-activity relationships and the mechanisms of bacterial resistance. The goal is to introduce specific chemical modifications that address the inherent liabilities of the parent erythromycin scaffold, such as instability and a limited spectrum of activity.

A primary challenge with erythromycin A is its instability in acidic conditions, which leads to the formation of an inactive spiroketal. nih.gov The key to enhancing stability lies in preventing the intramolecular cyclization reactions involving the hydroxyl groups at C-6 and C-12 and the ketone at C-9.

One successful strategy has been the methylation of the C-6 hydroxyl group, as seen in clarithromycin, which hinders the formation of the 6,9-hemiketal. nih.gov Another approach involves the expansion of the macrolactone ring by incorporating a nitrogen atom, leading to the formation of 15-membered azalides like azithromycin. jst.go.jp This structural alteration moves the key functional groups further apart, reducing their propensity for intramolecular reactions.

For a hypothetical derivative like "Erythromycin, 3''-O-demethyl-12-deoxy-", several conceptual strategies could be employed to enhance its stability. The absence of the 12-hydroxyl group already eliminates one of the reactive sites involved in spiroketal formation. However, the C-6 hydroxyl and C-9 ketone remain. Therefore, modifications at these positions would be critical.

Modification of the C-9 Ketone: Conversion of the C-9 ketone to an oxime, followed by rearrangement (Beckmann rearrangement), can lead to the formation of azalides, a proven strategy for improving acid stability. jst.go.jpresearchgate.net

Protection or Modification of the C-6 Hydroxyl: Alkylation or acylation of the C-6 hydroxyl group could prevent its participation in intramolecular reactions.

Formation of Cyclic Derivatives: The creation of cyclic carbamates or carbonates involving the C-11 and a modified C-12 position (if a hydroxyl were to be reintroduced) could lock the conformation of the macrolactone ring in a more stable state. nih.govasm.org

Expanding the antimicrobial spectrum of erythromycin derivatives, particularly against Gram-negative bacteria and resistant strains, is a major focus of rational drug design. nih.govnih.gov The outer membrane of Gram-negative bacteria presents a significant permeability barrier to many macrolides.

Strategies to overcome this barrier and broaden the spectrum include:

Introduction of Basic Moieties: The incorporation of additional amino groups can increase the polarity of the molecule, potentially facilitating its passage through the porin channels of the Gram-negative outer membrane. The development of azalides with varied substitutions on the ring nitrogen is an example of this approach. jst.go.jpacs.org

Hybrid Molecules: Conjugating the macrolide scaffold with molecules known to have activity against Gram-negative bacteria, such as quinolones, can create hybrid compounds with a dual mechanism of action and a broader spectrum. semanticscholar.org

Ketolide Formation: The removal of the cladinose (B132029) sugar at C-3 to form a ketolide can enhance activity against certain macrolide-resistant strains. nih.govscirp.org This modification allows the molecule to bind effectively to ribosomes that have been modified by erm methylases, a common resistance mechanism. nih.gov

Side Chain Extension: The addition of alkyl-aryl side chains, often at the C-11/C-12 position, can lead to new interactions with the ribosomal target, improving potency against resistant pathogens. semanticscholar.orgmdpi.com

For "Erythromycin, 3''-O-demethyl-12-deoxy-", a combination of these strategies could be envisioned. For instance, converting it to a ketolide and then introducing a basic side chain could potentially yield a molecule with both enhanced stability and a broader antimicrobial spectrum.

The precise control of stereochemistry and the selective modification of specific functional groups are crucial for the successful development of new erythromycin analogs. numberanalytics.com The biological activity of these molecules is highly dependent on their three-dimensional structure and their ability to bind to the bacterial ribosome.

C-3 Position: The removal of the cladinose sugar and oxidation of the resulting hydroxyl group to a ketone is a key step in the synthesis of highly active ketolides. nih.govmdpi.com This modification has been instrumental in overcoming certain types of bacterial resistance. scirp.org

C-6 Position: Methylation of the C-6 hydroxyl group is a well-established method for improving the acid stability of erythromycin, as exemplified by clarithromycin. nih.govnih.gov Regioselective methylation at this position is critical to avoid unwanted reactions at other hydroxyl groups.

C-9 Position: The C-9 ketone is a versatile handle for chemical modification. It can be converted to an oxime, which is a precursor for the synthesis of 15-membered azalides through a Beckmann rearrangement. jst.go.jpresearchgate.net

C-11 and C-12 Positions: These adjacent hydroxyl groups can be converted into cyclic carbamates or carbonates, which not only enhance stability but can also serve as attachment points for side chains designed to improve antibacterial activity. nih.govasm.org The absence of the C-12 hydroxyl in "Erythromycin, 3''-O-demethyl-12-deoxy-" would necessitate alternative strategies for modification at this part of the macrolactone ring. The resulting C12-21 double bond is a reactive site that can be epoxidized or undergo cycloaddition reactions, offering a pathway for further functionalization. mdpi.com

C-4'' of Cladinose: Modifications at this position of the cladinose sugar can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Epimerization or substitution of the hydroxyl group with an amino group has been explored in the development of novel azalides. jst.go.jp The 3''-O-demethylation in the subject compound presents a free hydroxyl group that could be a target for further derivatization.

C-2' of Desosamine (B1220255): The dimethylamino group on the desosamine sugar is crucial for the antibacterial activity of erythromycin. Demethylation to a secondary or primary amine allows for the introduction of various substituents, which can modulate the compound's properties. google.com

The ability to perform these modifications with high regioselectivity and stereocontrol is essential for synthesizing new macrolide antibiotics with desired properties. numberanalytics.com

Exploration of Erythromycin, 3''-O-demethyl-12-deoxy- as a Synthetic Precursor

"Erythromycin, 3''-O-demethyl-12-deoxy-" possesses several structural features that make it an interesting starting point for the synthesis of novel macrolide derivatives. The absence of the 12-hydroxyl group and the demethylation at the 3''-position of the cladinose sugar differentiate it from the more common erythromycin A, offering unique opportunities for chemical modification.

The C12-21 double bond resulting from the deoxy modification is a particularly reactive site. mdpi.com This alkene can be selectively oxidized to form an epoxide, which can then be opened by various nucleophiles to introduce new functional groups at the C-21 position. mdpi.com This provides a handle for attaching side chains that could enhance antimicrobial activity or modulate pharmacokinetic properties. Furthermore, the double bond can participate in cycloaddition reactions, leading to the formation of novel fused-ring systems. mdpi.com

The free hydroxyl group at the 3''-position of the cladinose sugar, resulting from O-demethylation, is another potential site for derivatization. This hydroxyl group could be acylated, alkylated, or used as an attachment point for other molecular fragments, allowing for the exploration of structure-activity relationships related to the cladinose moiety.

Moreover, the core erythromycin scaffold of this compound can still undergo many of the established semisynthetic transformations. For example, it could be converted into a ketolide by removal of the modified cladinose sugar and oxidation of the C-3 hydroxyl group. The resulting ketolide could then be further functionalized at other positions. Similarly, the C-9 ketone could be transformed into an oxime and rearranged to form a novel 15-membered azalide.

The combination of these unique reactive sites with the established chemistry of the erythromycin scaffold makes "Erythromycin, 3''-O-demethyl-12-deoxy-" a valuable precursor for the generation of new libraries of macrolide antibiotics with potentially novel biological activities.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Mass Spectrometry-Based Methods for Compound Elucidation

Mass spectrometry (MS) is a cornerstone technique for the analysis of erythromycin (B1671065) and its related substances due to its high sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is indispensable for determining the elemental composition of an unknown compound with high accuracy. For Erythromycin D, which has a molecular formula of C₃₆H₆₅NO₁₂, HR-ESI-MS provides a precise mass measurement of the parent molecule. fda.govnih.gov In positive ionization mode, the compound is typically observed as a protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions. mdpi.com The accurate mass measurement is critical for confirming the identity of Erythromycin D in complex mixtures, such as fermentation broths or as an impurity in other erythromycin preparations. nih.gov

Table 1: HR-ESI-MS Data for Erythromycin D

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₆₅NO₁₂ | fda.govnih.gov |

| Monoisotopic Mass | 703.45067 g/mol | nih.gov |

| Observed Ion (Positive Mode) | [M+H]⁺ | mdpi.com |

| Calculated m/z for [C₃₆H₆₆NO₁₂]⁺ | 704.45850 | nih.gov |

Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For macrolides like Erythromycin D, the fragmentation pathways are well-characterized and typically involve the sequential cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. nih.govresearchgate.net

The MS/MS spectrum of the protonated Erythromycin D precursor ion ([M+H]⁺ at m/z 704.5) would first show the loss of the 3''-O-demethylcladinose sugar (also known as mycarose). This is followed by the loss of the desosamine (B1220255) sugar. Further fragmentation of the remaining aglycone ring can also occur, providing additional structural details. wvu.eduresearchgate.net Analyzing these specific neutral losses allows for the confirmation of the sugar identities and their attachment to the macrolide core. nih.gov

Table 2: Predicted MS/MS Fragmentation of Erythromycin D

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Loss | Reference |

| 704.5 | 560.4 | 144.1 | Mycarose (B1676882) (C₇H₁₄O₃) | researchgate.netresearchgate.net |

| 704.5 | 402.3 | 302.2 | Mycarose + Desosamine (C₁₅H₂₈NO₆) | researchgate.netresearchgate.net |

| 560.4 | 402.3 | 158.1 | Desosamine (C₈H₁₇NO₃) | nih.govijpsonline.com |

Isotopic labeling experiments are powerful tools used in conjunction with mass spectrometry to resolve structural ambiguities. Deuterium (B1214612) exchange, for instance, involves replacing labile protons (those attached to heteroatoms like oxygen or nitrogen) with deuterium atoms by dissolving the analyte in a deuterated solvent such as methanol-d₄ (CD₃OD) or heavy water (D₂O). nih.gov

For Erythromycin D (C₃₆H₆₅NO₁₂), there are five hydroxyl (-OH) groups and one tertiary amine group. The hydroxyl protons are labile and will exchange with deuterium. By comparing the mass spectrum before and after exchange, the number of exchangeable protons can be determined, confirming the number of hydroxyl groups. This technique is particularly useful for distinguishing between isomers and confirming functional groups. Studies on erythromycin analogues have utilized deuterated media to help elucidate complex fragmentation pathways of the macrolide ring itself. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. youtube.com While the ¹H NMR spectrum of macrolides is often complex and crowded, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for unambiguous assignment. psu.edu

Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. magritek.com Long-range correlations between protons and carbons (over two to three bonds) are determined using HMBC (Heteronuclear Multiple Bond Correlation), which is crucial for identifying the linkages between the macrolide ring and the two sugar units, as well as establishing the ester linkage within the macrolide core. researchgate.net The chemical shifts, particularly in the ¹³C NMR spectrum, are highly sensitive to the local chemical environment, allowing for confirmation of specific structural features of Erythromycin D, such as the absence of a hydroxyl group at C-12 and a methyl group at the 3''-O-position compared to Erythromycin A. psu.edunih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for Key Carbons in Erythromycin D (Predicted)

| Carbon Atom | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale for Shift (vs. Erythromycin A) |

| C-1 | Ester Carbonyl | ~176 | Similar to Erythromycin A |

| C-9 | Ketone Carbonyl | ~221 | Similar to Erythromycin A |

| C-12 | Methylene (-CH₂-) | ~40-45 | Upfield shift due to absence of -OH group |

| C-1' | Anomeric Carbon (Desosamine) | ~103 | Typical anomeric carbon shift |

| C-1'' | Anomeric Carbon (Mycarose) | ~98 | Typical anomeric carbon shift |

| C-3'' | Hydroxyl-bearing Carbon | ~70-75 | Upfield shift due to absence of O-methyl group |

X-ray Crystallography of Macrolide-Target Complexes (e.g., Ribosome)

X-ray crystallography provides the ultimate, high-resolution three-dimensional structure of a molecule in its crystalline state. While obtaining a single crystal of Erythromycin D itself is one application, a more functionally relevant approach is to crystallize it in complex with its biological target, the bacterial ribosome.

Studies on Erythromycin A have revealed that it binds within the nascent peptide exit tunnel (NPET) of the large 50S ribosomal subunit. nih.govnih.gov The drug makes specific hydrogen bonds and van der Waals contacts with nucleotides of the 23S rRNA, effectively blocking the tunnel and inhibiting protein synthesis. nih.gov The desosamine sugar is crucial for this binding, while the cladinose (B132029) sugar protrudes towards the tunnel wall. nih.gov

For Erythromycin D, the binding mode is expected to be highly similar to that of Erythromycin A. However, the absence of the 12-hydroxyl group would eliminate a potential hydrogen bond interaction with the tunnel wall. Similarly, the lack of the 3''-O-methyl group on the cladinose-equivalent sugar (mycarose) might slightly alter its orientation or interactions within the NPET. These subtle structural differences can be precisely mapped by obtaining a high-resolution crystal structure of the Erythromycin D-ribosome complex.

Chromatographic Separation Techniques (e.g., HPLC coupled with MS) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS), is the standard technique for the separation, detection, and quantification of impurities in drug substances. lcms.czconicet.gov.ar Erythromycin is typically produced by fermentation and is often accompanied by a number of structurally related substances. asianpubs.org

Erythromycin D is recognized as a known related substance of Erythromycin and is designated as "Erythromycin Impurity K" by the European Pharmacopoeia. fda.gov Developing a robust HPLC method is crucial for ensuring the purity of Erythromycin A drug products. Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) is commonly employed. researchgate.netasianpubs.org The gradient elution is optimized to achieve separation of all known impurities. The coupling with an MS detector allows for positive identification of each impurity peak based on its mass-to-charge ratio, even when chromatographic resolution is incomplete. lcms.cz

Table 4: Typical Parameters for HPLC-MS Impurity Profiling of Erythromycin

| Parameter | Typical Setting | Reference |

| HPLC System | ||

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | asianpubs.org |

| Mobile Phase A | Aqueous ammonium (B1175870) formate (B1220265) buffer | asianpubs.org |

| Mobile Phase B | Acetonitrile | asianpubs.org |

| Elution Mode | Gradient | lcms.cz |

| Flow Rate | 0.8 - 1.0 mL/min | asianpubs.org |

| Column Temperature | 50 °C | asianpubs.org |

| MS Detector | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) | lcms.cz |

| Mass Range | 350-1050 m/z | lcms.cz |

Emerging Research Avenues and Future Perspectives in Macrolide Chemical Biology

Development of Novel Agents to Circumvent Existing Resistance Mechanisms

The clinical efficacy of macrolide antibiotics is significantly threatened by the global rise of bacterial resistance. The primary mechanisms of resistance include target site modification, primarily through the action of erythromycin (B1671065) ribosomal methylases (encoded by erm genes), and active drug efflux mediated by pumps (encoded by mef or msr genes). cdc.govnih.gov These mechanisms reduce the binding affinity of the antibiotic to the bacterial ribosome or decrease its intracellular concentration. nih.gov

Erythromycin D, with its distinct substitution pattern, serves as a valuable scaffold for the development of new macrolide derivatives engineered to evade these resistance mechanisms. While research specifically detailing the use of Erythromycin D to overcome resistance is still emerging, the broader strategies employed for macrolides provide a clear roadmap. For instance, the development of ketolides, a subclass of macrolides, demonstrated that modifications to the macrolactone ring, such as the replacement of the L-cladinose sugar at the C-3 position with a keto group, can enhance activity against resistant strains. nih.gov

Future research directions for Erythromycin D in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of Erythromycin D and evaluating the antibacterial activity of the resulting analogs against a panel of resistant bacterial strains. This could involve introducing novel substituents at the 3''-hydroxyl or 12-hydroxyl positions to sterically hinder the binding of methylating enzymes or to improve ribosomal binding affinity.

Hybrid Antibiotics: Conjugating Erythromycin D with other classes of antibiotics or with molecules that inhibit resistance mechanisms. This approach could lead to dual-action agents with enhanced potency and a lower propensity for resistance development.

Efflux Pump Inhibitors: Designing Erythromycin D derivatives that can also act as efflux pump inhibitors, thereby increasing the intracellular concentration of the antibiotic.

Advancements in Biosynthetic Engineering for Diversified Macrolide Libraries

The biosynthetic pathway of erythromycin offers a powerful toolkit for generating chemical diversity. Erythromycin D is a crucial intermediate in the biosynthesis of Erythromycin A, the most well-known compound of this family. nih.gov The conversion of Erythromycin D to other erythromycins is catalyzed by specific tailoring enzymes, providing key points for intervention.

| Enzyme | Gene | Function | Product from Erythromycin D |

| C-12 hydroxylase | eryK | Hydroxylates the C-12 position | Erythromycin C |

| 3''-O-methyltransferase | eryG | Methylates the 3''-hydroxyl group of the mycarose (B1676882) sugar | Erythromycin B |

This table outlines the key enzymes involved in the conversion of Erythromycin D to other erythromycin analogs.

By manipulating the genes encoding these enzymes in the producing organism, Saccharopolyspora erythraea, it is possible to generate strains that accumulate Erythromycin D or produce novel derivatives. nih.gov This forms the basis of several biosynthetic engineering strategies:

Gene Knockout and Overexpression: Deleting or inactivating the eryK and eryG genes can lead to the exclusive production of Erythromycin D. Conversely, overexpressing these genes could drive the biosynthesis towards other analogs.

Precursor-Directed Biosynthesis: This technique involves feeding synthetic analogs of biosynthetic intermediates to a mutant strain of the producing organism that is blocked in an early step of the pathway. nih.govnih.gov This has been successfully applied to generate novel 6-deoxyerythromycin D analogs with diverse functionalities. nih.gov

Combinatorial Biosynthesis: This approach involves introducing genes from other polyketide biosynthetic pathways into the erythromycin-producing host to create hybrid macrolides with novel structures and activities.

These strategies enable the creation of large libraries of novel macrolide compounds based on the Erythromycin D scaffold, which can then be screened for improved antibacterial activity or other desirable therapeutic properties.

Computational Chemistry and Artificial Intelligence in Macrolide Design and Optimization

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. For macrolides, these tools are being used to understand their interactions with the bacterial ribosome at an atomic level and to predict the properties of novel derivatives. koreascience.krnih.gov

Molecular docking studies, for example, can simulate the binding of Erythromycin D and its analogs to the 50S ribosomal subunit, providing insights into the key interactions that govern their antibacterial activity. koreascience.krusm.my These studies can help to rationalize the observed structure-activity relationships and guide the design of new compounds with enhanced binding affinity. For instance, docking studies have shown that active macrolides bind at a specific site within the ribosome, forming hydrogen bonds and hydrophobic interactions with ribosomal RNA and proteins. koreascience.krnih.gov

AI and machine learning algorithms can be trained on large datasets of known macrolides and their biological activities to develop predictive models. mdpi.com These models can then be used to:

Virtual Screening: Rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of being active as macrolide antibiotics.

De Novo Design: Generate entirely new molecular structures that are optimized for binding to the macrolide target site and possess desirable drug-like properties.

Pharmacokinetic and Toxicity Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel macrolide candidates, helping to prioritize the most promising compounds for synthesis and experimental testing.

While specific applications of these technologies to Erythromycin D are not yet widely reported, the established methodologies for other macrolides provide a clear path forward for the computational design and optimization of novel antibiotics based on this scaffold.

Fundamental Research into Host-Pathogen-Macrolide Interactions at the Molecular Level

Beyond their direct antibacterial effects, macrolides are known to modulate the host immune response and interfere with bacterial virulence. nih.gov Understanding these complex interactions at the molecular level is crucial for optimizing the therapeutic use of macrolides and for developing new agents with improved immunomodulatory properties.

Research in this area for macrolides, in general, has revealed several key mechanisms of action:

Modulation of Cytokine Production: Erythromycin has been shown to alter the production of various pro-inflammatory and anti-inflammatory cytokines by host immune cells, such as macrophages and lymphocytes. nih.govasm.org For example, it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-8, while in some contexts, it can increase the production of IL-6. nih.govasm.org

Inhibition of Neutrophil Infiltration: Macrolides can reduce the accumulation of neutrophils at sites of infection, thereby mitigating inflammation-induced tissue damage. nih.govmdpi.com

Interference with Bacterial Virulence: Some macrolides can suppress the production of bacterial virulence factors, such as toxins and proteases, even at sub-inhibitory concentrations. nih.gov

Future research focusing on Erythromycin D could investigate:

Its specific effects on the production of a broad range of cytokines and chemokines by different types of immune cells.

Its impact on neutrophil migration and activation in response to various inflammatory stimuli.

Its ability to modulate the expression of virulence genes in key bacterial pathogens.

These studies will provide a more detailed understanding of the complex interplay between Erythromycin D, the host immune system, and invading pathogens, potentially leading to new therapeutic applications for this compound in inflammatory and infectious diseases.

Exploration of Non-Antimicrobial Biological Activities of Macrolides (Molecular Basis)

A growing body of evidence indicates that macrolides possess a range of biological activities that are independent of their antibacterial effects. nih.govresearchgate.net These non-antimicrobial properties are of significant therapeutic interest, particularly for the treatment of chronic inflammatory diseases.

The primary non-antimicrobial activities of macrolides include:

Anti-inflammatory Effects: As mentioned previously, macrolides can suppress inflammatory responses by modulating cytokine production and inhibiting neutrophil activity. nih.govresearchgate.net

The molecular basis for these effects is complex and not yet fully elucidated but is thought to involve interactions with various intracellular signaling pathways. For example, some studies suggest that erythromycin can exert its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. usm.my

For Erythromycin D, future research should aim to:

Systematically screen for a wide range of non-antimicrobial biological activities, including anti-inflammatory, immunomodulatory, anti-viral, and anti-cancer effects.

Elucidate the specific molecular targets and signaling pathways that are modulated by Erythromycin D to produce these effects.

Investigate the potential of Erythromycin D as a lead compound for the development of new drugs for the treatment of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.

常见问题

Q. What are the key structural features of Erythromycin, 3''-O-demethyl-12-deoxy-, and how do they influence its bioactivity?

- Methodological Answer : Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as exemplified by studies on similar macrolides . The absence of the 3''-O-methyl group and 12-hydroxyl group alters hydrogen-bonding interactions with bacterial ribosomes, potentially affecting binding affinity. Compare with erythromycin A derivatives to identify critical functional groups .

Q. What synthetic pathways are commonly used to produce Erythromycin, 3''-O-demethyl-12-deoxy-?

- Methodological Answer : Synthesis involves regioselective oxidation and methylation steps. For example, oxidation of precursor compounds (e.g., 8,9-didehydroerythromycin derivatives) followed by methylation at specific positions, as detailed in multi-step protocols . Critical steps include protecting group strategies (e.g., acetyl or formyl groups) to prevent undesired side reactions .

Q. How can researchers validate the purity of Erythromycin, 3''-O-demethyl-12-deoxy- during synthesis?

- Methodological Answer : Use chromatographic techniques (HPLC, UPLC) with UV/Vis or mass spectrometry detection. Validate purity against reference standards and quantify impurities via calibration curves. Detailed protocols for erythromycin analogs recommend a mobile phase of acetonitrile-phosphate buffer (pH 6.5) for optimal separation .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing heterologous biosynthesis of Erythromycin, 3''-O-demethyl-12-deoxy-?

- Methodological Answer : Employ a modular cloning strategy to transfer the erythromycin gene cluster into a heterologous host (e.g., E. coli). Monitor expression levels of polyketide synthase (PKS) domains using qRT-PCR and optimize fermentation conditions (e.g., oxygen uptake rate, carbon source) via response surface methodology (RSM), as demonstrated in erythromycin A production studies .

Q. How can researchers resolve contradictions in reported bioactivity data for Erythromycin, 3''-O-demethyl-12-deoxy- derivatives?

- Methodological Answer : Conduct sensitivity analyses by excluding low-quality datasets (e.g., studies with small sample sizes or inconsistent dosing). Use subgroup analysis to compare results across bacterial strains (e.g., Gram-positive vs. Gram-negative) and validate findings via in vitro ribosomal binding assays .

Q. What strategies improve the stability of Erythromycin, 3''-O-demethyl-12-deoxy- in pharmacokinetic studies?

- Methodological Answer : Stabilize the compound in biological matrices (e.g., plasma) using protease inhibitors and low-temperature storage (−80°C). For in vivo studies, employ LC-MS/MS with deuterated internal standards to account for degradation .

Q. How to design a robust structure-activity relationship (SAR) study for novel Erythromycin analogs?

- Methodological Answer : Apply the PICO framework (Population: bacterial strains; Intervention: structural modifications; Comparison: parent compound; Outcome: MIC values). Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize analogs for synthesis .

Data Analysis & Reporting

Q. What statistical models are appropriate for analyzing erythromycin production yield data?

- Methodological Answer : Use ANOVA models to assess the significance of factors (e.g., pH, temperature) identified via RSM. For non-linear relationships, apply Box-Behnken or central composite designs, as shown in Table 7 of erythromycin optimization studies .

Q. How to ensure reproducibility in studies involving Erythromycin, 3''-O-demethyl-12-deoxy-?

- Methodological Answer : Adhere to ICMJE guidelines by documenting chemical vendors, batch numbers, and storage conditions. Include raw spectral data (NMR, HRMS) in supplementary materials and validate protocols via inter-laboratory comparisons .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in designing resistance studies for Erythromycin derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。